molecular formula C17H19NO B14225867 [(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol CAS No. 596104-98-2

[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol

Cat. No.: B14225867
CAS No.: 596104-98-2
M. Wt: 253.34 g/mol
InChI Key: BNJWNPKWNPROAP-IRXDYDNUSA-N
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Description

[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of benzylamine with phenylacetaldehyde under specific conditions to form the azetidine ring. The reaction is often carried out in the presence of a chiral catalyst to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as epoxide hydrolases have been explored for the efficient production of chiral intermediates .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3R)-1-Benzyl-3-phenylazetidin-2-yl]methanol is unique due to its specific azetidine ring structure, which imparts distinct chemical and biological properties. Its chiral nature and ability to undergo various chemical reactions make it a valuable compound in research and industrial applications .

Properties

CAS No.

596104-98-2

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

[(2R,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol

InChI

InChI=1S/C17H19NO/c19-13-17-16(15-9-5-2-6-10-15)12-18(17)11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2/t16-,17-/m0/s1

InChI Key

BNJWNPKWNPROAP-IRXDYDNUSA-N

Isomeric SMILES

C1[C@H]([C@@H](N1CC2=CC=CC=C2)CO)C3=CC=CC=C3

Canonical SMILES

C1C(C(N1CC2=CC=CC=C2)CO)C3=CC=CC=C3

Origin of Product

United States

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